molecular formula C23H31N5O4 B2972940 4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 902287-78-9

4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B2972940
CAS No.: 902287-78-9
M. Wt: 441.532
InChI Key: BIBUZVGPLHUTTA-UHFFFAOYSA-N
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Description

4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine ring bearing a 3,4-diethoxybenzoyl group and a morpholine moiety. The 3,4-diethoxybenzoyl group introduces steric bulk and lipophilicity, while the morpholine moiety enhances solubility due to its oxygen atom’s polarity. Structural analysis of such compounds often employs crystallographic tools like the SHELX software suite for refinement and validation .

Properties

IUPAC Name

(3,4-diethoxyphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-3-31-19-6-5-18(17-20(19)32-4-2)23(29)28-11-9-26(10-12-28)21-7-8-22(25-24-21)27-13-15-30-16-14-27/h5-8,17H,3-4,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBUZVGPLHUTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs include piperazine- and morpholine-containing derivatives with variations in substituents, heterocyclic cores, and functional groups. Below is a comparative analysis based on synthesis, physicochemical properties, and structural features.

Structural Features and Substituent Effects

Table 1: Comparative Structural and Physicochemical Properties
Compound Name / ID Central Heterocycle Benzoyl Substituent Functional Group Molecular Weight (EI-MS, m/z) Melting Point (°C) Synthesis Yield
Target Compound Pyridazine 3,4-Diethoxy Morpholine Not reported Not reported Not reported
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Pyridine 4-Chloro-3-(trifluoromethyl) Acetamide 530 [M]+ 241–242 Not specified
N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c) Pyridine 3,4-Difluoro Acetamide 464 [M]+ 263–266 Not specified
N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d) Pyridine 3-Methoxy Acetamide 458 [M]+ 207–209 Not specified
4-{[5-(morpholin-4-ylcarbonyl)pyridin-3-yl]benzoic acid derivative (10a) Pyridine 3-(Trifluoromethyl) Morpholine-carbonyl Not reported Not reported 23%
Key Observations:

Heterocyclic Core: The target compound’s pyridazine core (two adjacent nitrogen atoms) contrasts with pyridine in analogs (e.g., 8b–8d, 10a). Pyridazine derivatives are less common in the provided evidence, suggesting the target compound’s novelty in this structural class.

Benzoyl Substituents :

  • The 3,4-diethoxy group on the target compound is bulkier and more lipophilic than electron-withdrawing groups like 3,4-difluoro (8c) or 4-chloro-3-(trifluoromethyl) (8b). Ethoxy groups may improve membrane permeability but reduce metabolic stability compared to halogens .
  • 3-Methoxy (8d) and 3-(trifluoromethyl) (10a) substituents highlight how electronic effects (e.g., methoxy’s electron donation vs. trifluoromethyl’s withdrawal) influence properties like melting points and reactivity.

Functional Groups :

  • The morpholine moiety in the target compound and 10a enhances solubility due to its polar oxygen atom, whereas acetamide groups in 8b–8d may contribute to hydrogen-bonding interactions in target binding .

Physicochemical Properties: Melting points correlate with substituent polarity: 3,4-difluoro (8c, 263–266°C) > 4-chloro-3-(trifluoromethyl) (8b, 241–242°C) > 3-methoxy (8d, 207–209°C). The target’s diethoxy group may lower its melting point relative to 8c but increase it compared to 8d.

Pharmacological Implications (Inferred from Structural Trends)

  • Lipophilicity and Bioavailability : The 3,4-diethoxy group may improve the target’s membrane permeability over fluoro- or chloro-substituted analogs but could increase metabolic oxidation risks.
  • Target Binding : Pyridazine’s dual nitrogen atoms might engage in unique interactions with biological targets compared to pyridine-based analogs.

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that may influence its biological activity. The key components include:

  • Morpholine ring : A six-membered ring containing one nitrogen atom.
  • Pyridazine moiety : A six-membered aromatic ring with two adjacent nitrogen atoms.
  • Piperazine unit : A saturated six-membered ring containing two nitrogen atoms.
  • Diethoxybenzoyl group : An aromatic system that may enhance lipophilicity and receptor binding.

Structural Formula

The structural formula can be represented as follows:

C21H28N4O3\text{C}_{21}\text{H}_{28}\text{N}_4\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The piperazine and pyridazine rings are known to facilitate binding to neurotransmitter receptors, which may lead to modulation of signaling pathways involved in various physiological processes.

Pharmacological Studies

  • Antidepressant Activity : Preliminary studies suggest that derivatives of piperazine compounds exhibit antidepressant effects through the inhibition of serotonin reuptake. The morpholine component may enhance these effects by improving bioavailability.
  • Antitumor Activity : Research has indicated that similar compounds can induce apoptosis in cancer cells via the activation of caspase pathways. The diethoxybenzoyl group may contribute to this effect by enhancing cellular uptake.
  • Neuroprotective Effects : Some studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

StudyFindingsReference
Study 1Demonstrated significant reduction in tumor size in xenograft models using related piperazine derivatives.
Study 2Showed improved mood scores in animal models treated with piperazine-morpholine hybrids compared to controls.
Study 3Identified neuroprotective properties through decreased markers of oxidative stress in neuronal cultures.

Synthesis and Derivatives

The synthesis of 4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions:

  • Formation of the Piperazine Derivative : Reaction of appropriate aniline derivatives with piperazine.
  • Coupling with Diethoxybenzoyl Chloride : This step often requires a base such as triethylamine to facilitate the reaction.
  • Final Cyclization : Formation of the morpholine ring through cyclization reactions under acidic or basic conditions.

Synthetic Route Overview

StepReagents/ConditionsProduct
1Aniline + PiperazinePiperazine derivative
2Piperazine derivative + Diethoxybenzoyl chloride + BaseIntermediate product
3Intermediate + Acid/Base catalystFinal product

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